N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO3/c1-9-6-11(10(2)18-9)12(16)8-15-13(17)7-14(3,4)5/h6,12,16H,7-8H2,1-5H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYOCEMTDDLUGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CNC(=O)CC(C)(C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylfuran with an appropriate hydroxyethylating agent under controlled conditions to introduce the hydroxyethyl group at position 3 of the furan ring. This intermediate can then be reacted with a suitable butanamide precursor to form the final compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The compound can also participate in substitution reactions with halogenating agents to form halogenated derivatives. Major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name: N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide
- Molecular Formula: C₁₉H₂₅NO₃
- Molecular Weight: 315.4 g/mol
The compound features a furan ring substituted with dimethyl groups and a hydroxyethyl group, which contributes to its reactivity and biological activity.
Chemistry
This compound serves as a valuable building block in synthetic organic chemistry. Its unique structure allows for the exploration of various chemical reactions:
- Synthesis of Complex Molecules: The compound can be utilized in multi-step synthesis to create more complex organic molecules.
- Study of Reaction Mechanisms: Researchers can investigate the mechanisms of reactions involving this compound to gain insights into organic synthesis pathways.
Medicine
The medicinal chemistry field has shown interest in this compound due to its potential therapeutic effects:
-
Anti-inflammatory Properties: Preliminary studies suggest that the compound may inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX), indicating potential use in treating inflammatory diseases.
- Case Study: In animal models, administration of the compound significantly reduced inflammation markers compared to control groups.
-
Antiviral Activity: Research has indicated that derivatives of this compound may act as inhibitors against viral replication, particularly in studies focusing on HIV.
- Case Study: In vitro studies demonstrated that modifications of the compound effectively inhibited HIV-1 gp41 fusion processes.
-
Antimicrobial Efficacy: The compound exhibits broad-spectrum antimicrobial activity against both gram-positive and gram-negative bacteria.
- Case Study: Laboratory tests showed significant inhibition of bacterial growth, suggesting its potential as an antimicrobial agent.
Industry
In industrial applications, this compound can be utilized for:
-
Development of New Materials: Its unique chemical properties make it suitable for creating novel materials with specific functionalities.
- Application Example: The compound can be incorporated into polymers to enhance their properties.
- Chemical Processes: The compound may serve as an intermediate in the production of various chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural and Functional Differences
Core Amide Group: The target compound’s 3,3-dimethylbutanamide group is shared with diclocymet and methyl (S)-3,3-dimethylbutanoate derivatives . In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () uses a benzamide core, which increases aromatic π-system interactions but reduces aliphatic flexibility .
Substituent Effects: The 2,5-dimethylfuran-3-yl group in the target compound introduces a heteroaromatic ring, favoring interactions with biological targets (e.g., enzymes or receptors) via lone-pair electrons and moderate lipophilicity. This contrasts with the dichlorophenyl-cyano group in diclocymet, which enhances pesticidal activity through halogen bonding . Compounds 5a–5d () feature sulfamoyl-phenyl groups, enabling hydrogen bonding and solubility in polar solvents, making them suitable for crystallographic applications .
Hydroxyethyl Linker :
- The hydroxyl group in the target compound’s ethyl linker may improve aqueous solubility compared to purely aliphatic chains (e.g., diclocymet). This feature is shared with N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide, where the hydroxyl acts as a directing group in catalysis .
Biological Activity
N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide is a synthetic compound that has garnered interest in various biological studies due to its potential therapeutic applications. This article reviews its biological activity, synthesizing findings from diverse sources and highlighting significant research outcomes.
Chemical Structure and Properties
The molecular formula of this compound is C16H25N3O2. Its structure includes a furan ring, which is known for its biological activity, and an amide functional group that may enhance its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C16H25N3O2 |
| Molecular Weight | 303.39 g/mol |
| Solubility | Soluble in DMSO |
Biological Activity Overview
Research into the biological activity of this compound indicates several potential effects:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 2,5-dimethylfuran exhibit antimicrobial properties. For instance, 2,5-dimethyl-4-hydroxy-3(2H)-furanone (DMHF), a derivative of furan, has shown broad-spectrum antimicrobial activities against various pathogens without causing hemolysis in human erythrocytes . This suggests that this compound may also possess similar antimicrobial properties.
- Antifungal Activity : DMHF demonstrated significant antifungal effects against Candida albicans, indicating that compounds with similar structures may inhibit fungal growth by disrupting cell cycle progression . This raises the possibility that the target compound could be investigated for antifungal applications.
- Cytotoxic Effects : The potential cytotoxicity of the compound has not been extensively studied; however, related compounds have shown selective toxicity towards cancer cells while sparing normal cells. This characteristic could be beneficial in developing targeted cancer therapies.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of DMHF against antibiotic-resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 100 µg/mL, suggesting a promising avenue for treating infections caused by resistant strains .
Case Study 2: Antifungal Mechanism
Research on the antifungal mechanisms of DMHF revealed that it arrests the cell cycle in the S and G2/M phases of Candida albicans, leading to cell death. This mechanism highlights the potential for using similar compounds in antifungal therapies .
Q & A
What are the recommended protocols for synthesizing N-[2-(2,5-dimethylfuran-3-yl)-2-hydroxyethyl]-3,3-dimethylbutanamide, and how can reaction conditions be optimized for higher yields?
Basic Research Question
Synthesis of this compound can be approached via coupling reactions between furan-containing hydroxyethyl precursors and dimethylbutanamide derivatives. A two-step method is recommended:
Intermediate Preparation : React 2,5-dimethylfuran-3-carboxylic acid with 2-aminoethanol to form the hydroxyethyl-furan intermediate.
Amide Coupling : Use bromoacetyl bromide (as in , Method B) or carbodiimide-based coupling agents (e.g., EDC/HOBt) to link the intermediate to 3,3-dimethylbutanamide.
Optimization Strategies :
- Adjust solvent polarity (e.g., DMF for solubility vs. THF for steric control).
- Monitor reaction progress via TLC (Rf ~0.3–0.6, similar to acetamide derivatives in ).
- Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization.
- Optimize stoichiometry (1:1.2 molar ratio of hydroxyethyl-furan to dimethylbutanamide) to minimize side products .
How can researchers utilize X-ray crystallography to determine the three-dimensional structure of this compound, and what challenges might arise during refinement?
Basic Research Question
X-ray crystallography remains the gold standard for structural elucidation. Key steps include:
Crystal Growth : Use vapor diffusion (e.g., sitting-drop method) with solvents like ethanol/water mixtures.
Data Collection : Employ synchrotron radiation for high-resolution data (≤1.0 Å).
Refinement : Use SHELXL ( ) for small-molecule refinement.
Challenges :
- Twinned Crystals : Common due to flexible hydroxyethyl group; resolve via TWINABS or SHELXD ( ).
- Disorder in Furan Rings : Apply restraints to 2,5-dimethyl groups during refinement.
- Hydrogen Bonding Ambiguity : Validate using Hirshfeld surface analysis .
What initial biological screening assays are appropriate to evaluate the compound’s bioactivity, and how should controls be designed?
Basic Research Question
Prioritize assays based on structural analogs ():
- Antimicrobial Activity : Broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria.
- Cytotoxicity : MTT assay ( ) on mammalian cell lines (e.g., HEK-293).
- Receptor Binding : Radioligand displacement assays for pain/inflammation targets (e.g., COX-2).
Control Design : - Include vehicle (DMSO) and positive controls (e.g., ciprofloxacin for antimicrobial tests).
- Validate assay reproducibility via triplicate runs and blinded analysis .
How can stereochemical uncertainties in the hydroxyethyl group be resolved during synthesis and analysis?
Advanced Research Question
The hydroxyethyl moiety may introduce stereoisomerism. Strategies include:
Chiral Chromatography : Use HPLC with a chiral stationary phase (e.g., Chiralpak AD-H).
Stereoselective Synthesis : Employ asymmetric catalysis (e.g., Sharpless epoxidation) to favor desired enantiomers.
Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT).
Crystallographic Validation : Solve structures of both enantiomers using SHELXL ( ) to confirm absolute configuration .
How can conflicting data regarding the compound’s biological activity be resolved through orthogonal assay validation?
Advanced Research Question
Discrepancies (e.g., variable IC50 values) may arise from assay interference or off-target effects. Address via:
Orthogonal Assays : Pair MTT cytotoxicity ( ) with ATP-based luminescence or Calcein-AM viability assays.
Solubility Checks : Use dynamic light scattering (DLS) to confirm compound dissolution in assay buffers.
Target Engagement Studies : Apply SPR (surface plasmon resonance) to directly measure binding kinetics to purported targets (e.g., enzymes in ).
Metabolite Screening : Use LC-MS to identify degradation products that may skew results .
What computational strategies are effective in predicting the compound’s interaction with biological targets such as enzymes or receptors?
Advanced Research Question
Leverage in silico tools to guide experimental design:
Molecular Docking : Use AutoDock Vina or Glide to predict binding poses to targets like COX-2 (aligned with ’s findings).
MD Simulations : Run 100-ns simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes.
Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with furan oxygen) using Schrödinger’s Phase.
QSAR Analysis : Corrogate substituent effects (e.g., dimethyl groups) on bioactivity using datasets from structural analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
